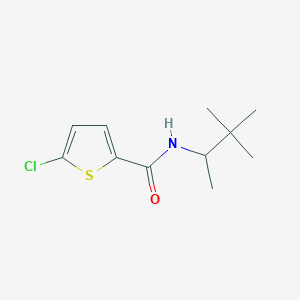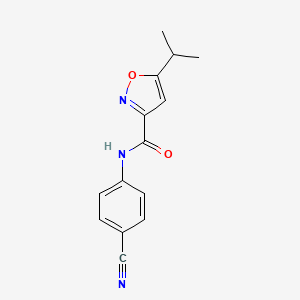
N-(2-isopropyl-6-methylphenyl)-5-methyl-2-thiophenecarboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N-(2-isopropyl-6-methylphenyl)-5-methyl-2-thiophenecarboxamide involves multiple steps, including the use of carboxamide groups and thiophene rings as core components. Such processes often entail reactions that introduce thiophene and carboxamide functionalities to the molecular backbone, providing a foundation for further chemical modifications and studies on structure-activity relationships (Wang et al., 2016).
Molecular Structure Analysis
The molecular structure of thiophene-carboxamide derivatives is characterized by the presence of thiophene rings and carboxamide groups, contributing to their chemical stability and reactivity. X-ray crystallography and spectroscopic methods are commonly employed to elucidate their molecular geometry, revealing intricate details about their conformation and electronic structure (Dyachenko & Karpov, 2013).
Chemical Reactions and Properties
Thiophene-carboxamide compounds engage in a variety of chemical reactions, showcasing their reactivity and potential for functionalization. Such reactions include Knoevenagel condensation, Michael addition, and intramolecular cyclization, facilitating the synthesis of complex structures with diverse biological and chemical properties (Himbert et al., 1990).
Physical Properties Analysis
The physical properties of thiophene-carboxamide derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular composition and conformation. These properties are crucial for understanding their behavior in different environments and applications, including material science and pharmaceutical formulations (Sharma et al., 2016).
Chemical Properties Analysis
The chemical properties of this compound and related compounds, such as reactivity with various reagents, stability under different conditions, and potential for further functionalization, are central to their application in synthetic chemistry and drug design. Investigations into these properties enable the development of novel compounds with tailored features for specific uses (Roman et al., 2007).
Wissenschaftliche Forschungsanwendungen
Controlled Polymerization
Poly(N-isopropyl acrylamide), a thermoresponsive polymer, is studied for its controlled room-temperature polymerization, demonstrating potential in drug delivery systems. This research highlights the importance of choosing suitable chain transfer agents and initiating species for successful polymerization (Convertine et al., 2004).
Bioengineering Applications
Poly(N-isopropyl acrylamide) substrates are widely used in bioengineering, particularly for the nondestructive release of biological cells and proteins, with applications in cell sheet engineering, tissue transplantation, and the study of the extracellular matrix (Cooperstein & Canavan, 2010).
Cobalt-Catalyzed C-H Bond Activation
A study on the cobalt-catalyzed coupling of alkyl Grignard reagent with aromatic carboxamides through directed C-H bond activation underlines the potential of specific catalytic processes in organic synthesis, offering a pathway for ortho-alkylation at room temperature using air as the sole oxidant (Chen et al., 2011).
Selective Endothelin Receptor-A Antagonists
Research into N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides demonstrates their potency and selectivity as small molecule ETA receptor antagonists, suggesting a pathway for the development of therapeutic agents targeting specific receptors (Wu et al., 1997).
Palladium(II) Recovery
Thioamide derivatives are evaluated for their efficiency in recovering Palladium(II) from chloride media, showcasing the importance of molecular design in developing effective solvent extraction systems for metal recovery (Ortet & Paiva, 2015).
Eigenschaften
IUPAC Name |
5-methyl-N-(2-methyl-6-propan-2-ylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c1-10(2)13-7-5-6-11(3)15(13)17-16(18)14-9-8-12(4)19-14/h5-10H,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYWHCSRQLYUDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=C(S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-bromophenyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4630669.png)
![N-(2,4-dimethylphenyl)-2-{[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-(3-methoxypropyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}acetamide](/img/structure/B4630676.png)



methyl]-8-quinolinol](/img/structure/B4630691.png)
![3-{[(3-fluoro-4-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4630698.png)
![methyl {4-bromo-2-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B4630700.png)

![N-[2-(mesityloxy)ethyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B4630707.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-3-piperidinecarboxamide](/img/structure/B4630726.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4630738.png)
![2-{[4-allyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4630750.png)
![1-(2,3-dichlorophenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4630753.png)